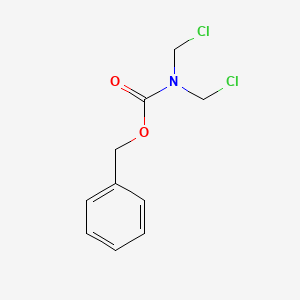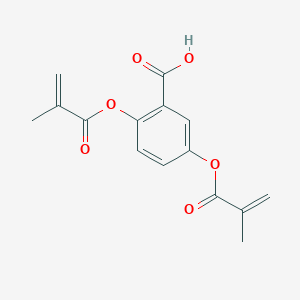
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-enoyloxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid typically involves the esterification of 2,5-dihydroxybenzoic acid with methacrylic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ester groups.
Mécanisme D'action
The mechanism of action of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The aromatic core may interact with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dihydroxybenzoic Acid: The precursor in the synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid.
Methacrylic Acid: A related compound with similar ester groups.
Benzoic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of two reactive ester groups, which enhance its reactivity and potential applications in synthesis and industrial processes. Its structure allows for versatile modifications, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
574002-50-9 |
|---|---|
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2,5-bis(2-methylprop-2-enoyloxy)benzoic acid |
InChI |
InChI=1S/C15H14O6/c1-8(2)14(18)20-10-5-6-12(11(7-10)13(16)17)21-15(19)9(3)4/h5-7H,1,3H2,2,4H3,(H,16,17) |
Clé InChI |
SVMANJSNQHAWNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(=C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
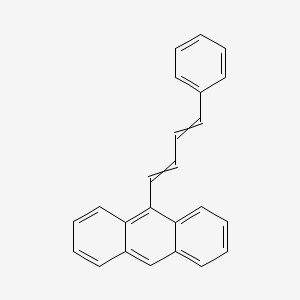
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
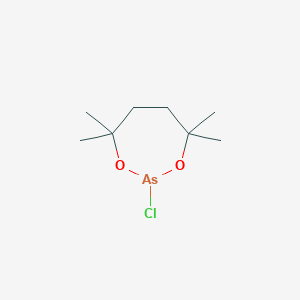
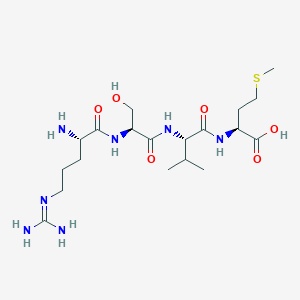
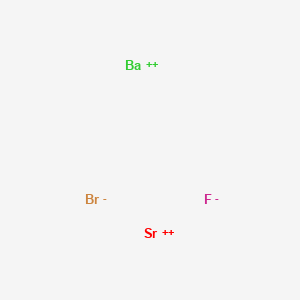
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
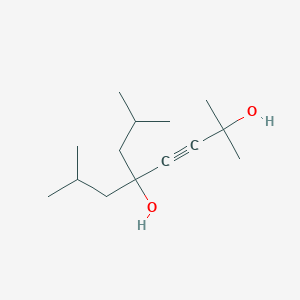
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
